ATSM is classified as a thiosemicarbazone derivative, synthesized from the reaction of diacetyl and N4-methylthiosemicarbazone precursors. Its relevance stems from its ability to chelate metal ions, particularly copper, which enhances its utility in radiopharmaceutical applications. The compound has been studied extensively for its potential in both diagnostic imaging and therapeutic applications, particularly in oncology.
The synthesis of diacetyl-bis(N4-methylthiosemicarbazone) involves several key steps:
The molecular structure of diacetyl-bis(N4-methylthiosemicarbazone) consists of a central diacetyl moiety flanked by two thiosemicarbazone groups. The compound can be represented by the following structural formula:
Key structural features include:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed techniques to confirm the structure and purity of ATSM .
Diacetyl-bis(N4-methylthiosemicarbazone) participates in various chemical reactions, primarily involving its coordination with metal ions. The most notable reactions include:
The mechanism of action of diacetyl-bis(N4-methylthiosemicarbazone) primarily revolves around its ability to target hypoxic tumor cells:
Diacetyl-bis(N4-methylthiosemicarbazone) exhibits several important physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during synthesis and storage .
Diacetyl-bis(N4-methylthiosemicarbazone) has several significant applications in scientific research:
ATSM (diacetyl-bis(4-methylthiosemicarbazonato) copper(II)) mitigates ferroptosis by disrupting lipid peroxidation cascades. Ferroptosis is characterized by iron-dependent accumulation of lipid hydroperoxides, primarily in phosphatidylcholine (PC) and phosphatidylethanolamine (PE) membranes. ATSM chelates labile iron pools, reducing the availability of Fe²⁺ ions that catalyze Fenton reactions. This reaction converts lipid hydroperoxides (PLOOH) into toxic lipid alkoxyl radicals (PLO•), propagating peroxidation chain reactions [3] [8]. By sequestering iron, ATSM limits hydroxyl radical (•OH) formation, thereby suppressing phospholipid peroxidation. Additionally, ATSM upregulates glutathione peroxidase 4 (GPX4) activity indirectly by maintaining copper-dependent enzymatic functions. GPX4 reduces PLOOH to non-toxic lipid alcohols (PLOH), protecting membrane integrity [4] [8].
ATSM demonstrates superior efficacy against canonical ferroptosis inducers like erastin and RSL3:
Table 1: Efficacy of ATSM Against Ferroptosis Inducers
Inducer | Mechanism | ATSM Protective Action | Reduction in Cell Death |
---|---|---|---|
Erastin | System Xc⁻ inhibition | SOD1 activation; Iron chelation | 60–70% |
RSL3 | GPX4 inactivation | FSP1-CoQ10 pathway enhancement | 40–50% |
BSO | GSH synthesis blockade | Cystine uptake facilitation | 55–65% |
ATSM’s lipophilicity (log P ≈ 0.8) and low molecular weight (335 Da) enable efficient blood-brain barrier (BBB) penetration. Upon crossing the BBB, ATSM undergoes reduction in hypoxic or metabolically stressed cells (e.g., neurons in neurodegenerative conditions), releasing Cu⁺ ions. This selective reduction is catalyzed by NAD(P)H-dependent enzymes, leading to copper accumulation in neural tissues at concentrations 3–5 times higher than in plasma [1] [3]. Copper delivery enhances the activity of cuproenzymes like SOD1 and cytochrome c oxidase, critical for mitigating oxidative stress and restoring mitochondrial function in conditions like Parkinson’s disease [3] [8].
ATSM exhibits tissue-specific pharmacokinetics:
Table 2: Tissue-Specific Distribution of ATSM-Derived Copper
Tissue | Copper Accumulation (μg/g) | Retention Time | Primary Metabolic Fate |
---|---|---|---|
Brain | 8.5 ± 0.9 | >24 hours | Integration into cuproenzymes |
Liver | 15.2 ± 1.3 | <1 hour | Glutathione conjugation |
Kidney | 6.3 ± 0.7 | 3–5 hours | Renal excretion |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2